molecular formula C18H14O2 B1217602 8,9-Dihydrobenz(a)anthracene-8,9-diol CAS No. 4615-63-8

8,9-Dihydrobenz(a)anthracene-8,9-diol

Cat. No.: B1217602
CAS No.: 4615-63-8
M. Wt: 262.3 g/mol
InChI Key: PPTMSKIRGLLMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dihydrobenz(a)anthracene-8,9-diol is a non-K-region dihydrodiol metabolite of the environmental pollutant and potent carcinogen Benz[a]anthracene (BA). It is a critical intermediate in the metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs), formed via the action of cytochrome P450 enzymes and epoxide hydrolase. As a non-K-region diol, it is a precursor to the ultimate carcinogenic species, the bay-region diol epoxides, which are known to form stable, persistent adducts with DNA bases, primarily at adenine residues, leading to mutations . This compound is therefore an essential reference standard and tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis, particularly in studies aiming to elucidate the specific role of non-K-region metabolic pathways compared to K-region metabolism (e.g., the 5,6-dihydrodiol). Research using this compound has been fundamental in identifying and quantifying the formation of stable DNA adducts, a key event in the initiation of cancer, as assessed by techniques such as 32P-postlabeling . It is widely used in metabolic studies, toxicological assessments, and in vitro mutagenicity assays (e.g., the Salmonella mutagenicity test) to profile the biological activity of different PAH metabolites . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4615-63-8

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H

InChI Key

PPTMSKIRGLLMJB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Synonyms

8,9-dihydro-8,9 dihydroxybenz(a)anthracene
benz(a)anthrene-8,9-dihydrodiol
benzanthracene-8,9-dihydrodiol
benzanthracene-8,9-dihydrodiol, (trans)-(+-)-isomer
benzanthracene-8,9-dihydrodiol, (trans)-isome

Origin of Product

United States

Synthetic Methodologies and Stereochemical Characterization

Chemical Synthesis Pathways for Racemic 8,9-Dihydrobenz(a)anthracene-8,9-diol

The preparation of racemic trans-8,9-dihydrobenz(a)anthracene-8,9-diol can be achieved through established methods of olefin dihydroxylation. A common and reliable approach involves the oxidation of the parent hydrocarbon, benz(a)anthracene (B33201), at the 8,9-double bond.

A key synthetic route involves the initial preparation of an epoxide intermediate, benz(a)anthracene 8,9-oxide, which is then hydrolyzed to the corresponding dihydrodiol. scilit.comacs.org This method mimics the metabolic activation pathway of polycyclic aromatic hydrocarbons in vivo.

Alternatively, direct dihydroxylation of benz(a)anthracene can be employed. The use of oxidizing agents such as osmium tetroxide provides a direct route to the syn-dihydroxylation of the 8,9-olefinic bond, yielding the cis-diol. To obtain the trans-diol, an epoxide intermediate is typically necessary.

Specific Reaction Conditions and Reagents

The synthesis of this compound via an epoxide intermediate involves a two-step process. Firstly, benz(a)anthracene is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) to form benz(a)anthracene 8,9-oxide. This epoxide is then subjected to hydrolysis under aqueous acidic or enzymatic conditions to yield the trans-8,9-dihydrodiol. scilit.com

For direct dihydroxylation, osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes to vicinal diols. chiralabsxl.combeilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts. chiralabsxl.com The reaction is generally performed in a solvent mixture, such as acetone-water or THF-water.

Method Reagents Intermediate Product
Epoxide Hydrolysis1. m-CPBA2. H₃O⁺Benz(a)anthracene 8,9-oxidetrans-8,9-Dihydrobenz(a)anthracene-8,9-diol
DihydroxylationOsO₄ (catalytic), NMOOsmate estercis-8,9-Dihydrobenz(a)anthracene-8,9-diol

Purification and Purity Assessment in Synthetic Protocols

Following synthesis, the crude product is purified to isolate the this compound. A common purification technique is column chromatography on silica (B1680970) gel or alumina. The choice of eluent is critical for achieving good separation from unreacted starting material and other byproducts. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often employed.

High-performance liquid chromatography (HPLC) is a powerful tool for both purification and purity assessment. acs.org Reversed-phase HPLC, using a C18 column and a mobile phase of methanol-water or acetonitrile-water, can effectively separate the dihydrodiol from other isomers and metabolites. The purity of the isolated compound is typically assessed by the symmetry of the chromatographic peak and by spectroscopic methods such as UV-Vis spectroscopy and mass spectrometry.

Enantiomeric Resolution and Absolute Stereochemistry Determination

The metabolically formed this compound is chiral, existing as a pair of enantiomers, the (+)-(8R,9R)- and (-)-(8S,9S)-isomers. The separation and stereochemical assignment of these enantiomers are crucial for understanding their differential biological activities.

Chromatographic Techniques for Enantiomer Separation

The resolution of the racemic dihydrodiol into its individual enantiomers is commonly achieved using chiral HPLC. acs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of polycyclic aromatic hydrocarbon dihydrodiol enantiomers. mdpi.comresearchgate.netnih.govresearchgate.net The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Technique Stationary Phase Typical Mobile Phase
Chiral HPLCPolysaccharide-based (e.g., cellulose, amylose derivatives)Hexane/Isopropanol

Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, NMR)

Once the enantiomers are separated, their absolute stereochemistry must be determined. Circular dichroism (CD) spectroscopy is a powerful technique for this purpose. chiralabsxl.comnih.govacs.orgmtoz-biolabs.comicm.edu.pl Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. By comparing the CD spectrum of an unknown enantiomer to that of a related compound with a known absolute configuration, the stereochemistry can be assigned. The sign of the Cotton effects in the CD spectrum is indicative of the absolute configuration of the dihydrodiol. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for stereochemical assignment, often after derivatization with a chiral resolving agent. The formation of diastereomeric derivatives results in distinct NMR signals for each enantiomer, allowing for their differentiation and, in some cases, the determination of their absolute configuration.

Synthesis of Key Metabolically Relevant Derivatives

The biological activity of this compound is often attributed to its further metabolism to diol epoxides. The synthesis of these derivatives is therefore of significant interest.

A key metabolically relevant derivative is 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide . nih.gov The synthesis of the enantiomeric bay-region diol epoxides of benz[a]anthracene has been reported. scilit.comacs.orgacs.org This synthesis typically starts from the resolved enantiomers of the precursor dihydrodiol. The diol is then epoxidized at the adjacent 10,11-double bond using a peroxy acid. This epoxidation can occur either syn or anti to the hydroxyl groups, leading to the formation of two diastereomeric diol epoxides for each enantiomer of the dihydrodiol. The separation of these diastereomers can be achieved by HPLC. acs.org

Another important derivative is the 8,9-diol formed from 8-methylbenz[a]anthracene . The enzymatic formation of this optically active 8,9-diol has been demonstrated, indicating that a methyl group at the 8-position does not completely hinder enzymatic diol formation. nih.govrsc.org

Preparation of Bis-Dihydrodiol Metabolites

The preparation of multiple dihydrodiol isomers, often referred to as bis-dihydrodiol metabolites, from benz(a)anthracene can be achieved through chemical oxidation. This process mimics the metabolic pathways in vivo, yielding a mixture of dihydrodiols that can then be separated and characterized.

A common method for the chemical oxidation of benz(a)anthracene involves using a system containing ascorbic acid, ferrous sulphate, and EDTA. nih.gov This reaction produces a variety of non-K-region dihydrodiols, including trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene, trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene, and smaller quantities of the 8,9- and 10,11-dihydrodiols. nih.gov The formation of multiple dihydrodiol products in this chemical oxidation process underscores the concept of producing bis-dihydrodiol metabolites from a single precursor.

The separation of these isomeric dihydrodiols is a critical step for their individual characterization. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. nih.govnih.gov Chiral HPLC, in particular, has been successfully employed to resolve the optical isomers of various dihydrodiols of benz(a)anthracene. nih.gov The structures and stereochemistry of the separated dihydrodiols are typically established through a combination of analytical techniques, including UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, by comparing the obtained data with those of authentic, previously characterized compounds. nih.gov

Table 1: Dihydrodiol Metabolites of Benz(a)anthracene Formed by Chemical Oxidation

Compound NamePosition of DihydroxylationType
trans-1,2-Dihydro-1,2-dihydroxybenz[a]anthracene1,2-Non-K-region
trans-3,4-Dihydro-3,4-dihydroxybenz[a]anthracene3,4-Non-K-region
trans-8,9-Dihydro-8,9-dihydroxybenz[a]anthracene8,9-Non-K-region
trans-10,11-Dihydro-10,11-dihydroxybenz[a]anthracene10,11-Non-K-region

This table is generated based on findings from chemical oxidation studies. nih.gov

Synthesis of Diol Epoxide Derivatives

The synthesis of diol epoxide derivatives of this compound is a multi-step process that begins with the synthesis of the precursor, benz(a)anthracene 8,9-oxide. This epoxide is then hydrolyzed to form the dihydrodiol, which is subsequently converted to the diol epoxide.

The synthesis of benz(a)anthracene 8,9-oxide has been described in the literature. rsc.org This epoxide serves as a key intermediate. The hydrolysis of benz(a)anthracene 8,9-oxide, which can occur both chemically and enzymatically, yields the corresponding 8,9-dihydro-8,9-dihydroxybenz[a]anthracene. rsc.org The major isolated mammalian liver metabolite, (–)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene, possesses an [8R,9R] stereochemistry and is understood to be enzymatically derived from benz[a]anthracene (+)-(8R,9S)-oxide. rsc.org

The subsequent conversion of the dihydrodiol to a diol epoxide can result in two diastereomers: syn and anti. The stereochemistry of the diol epoxide is crucial as it significantly influences its biological activity. For instance, the alkylating properties of syn- and anti-isomers of diol epoxides derived from benz(a)anthracene have been investigated, with the anti-BA 8,9-diol-10,11-oxide showing notable reactivity towards DNA. nih.gov The formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene has also been observed in human in vitro hepatocyte culture systems. nih.gov

The synthesis of specific enantiomeric bay-region diol epoxides of benz(a)anthracene has been achieved, allowing for detailed studies of their stereochemical and biological properties. nih.gov The characterization of these diol epoxides involves the use of various spectroscopic methods to confirm their structure and stereochemistry.

Table 2: Key Intermediates and Derivatives in the Synthesis of Benz(a)anthracene Diol Epoxides

Compound NameCAS NumberMolecular FormulaRole
Benz(a)anthracene 8,9-oxide-C18H12OPrecursor to Dihydrodiol
trans-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene-C18H14O2Dihydrodiol Intermediate
anti-Benz(a)anthracene-8,9-diol-10,11-epoxide63038-83-5C18H14O3Diol Epoxide Derivative
syn-Benz(a)anthracene-8,9-diol-10,11-epoxide-C18H14O3Diol Epoxide Derivative

Metabolism and Bioactivation Pathways of 8,9 Dihydrobenz a Anthracene 8,9 Diol

Formation of 8,9-Dihydrobenz(a)anthracene-8,9-diol from Parent Hydrocarbons

The creation of dihydrodiols is a primary route in the metabolism of benz(a)anthracene (B33201). When incubated with rat liver microsomal preparations, benz(a)anthracene is converted into several dihydrodiol metabolites. nih.gov Alongside other isomers like the 3,4-, 5,6-, and 10,11-dihydrodiols, the trans-8,9-dihydrodiol is consistently identified as one of the principal metabolic products. nih.govnih.govoup.com The specific profile and quantity of these metabolites can vary significantly depending on the enzymatic makeup of the metabolizing system, which is often influenced by prior exposure to enzyme-inducing agents. oup.comoup.com

Enzymatic Hydroxylation and Epoxide Hydration Mechanisms

The formation of this compound is a two-step enzymatic sequence. nih.gov

Epoxidation: The initial attack on the parent benz(a)anthracene molecule is catalyzed by the cytochrome P-450 (CYP) mixed-function oxidase system. nih.govacs.org This enzyme introduces an oxygen atom across the 8,9-double bond, forming the reactive intermediate, benz(a)anthracene 8,9-oxide. nih.govnih.gov

Epoxide Hydration: The resulting arene oxide is then hydrated by the enzyme epoxide hydrolase. nih.govnih.gov This enzyme catalyzes the addition of a water molecule to the epoxide ring, opening it to form a vicinal diol. nih.gov This hydration process specifically results in the formation of the trans-dihydrodiol, where the two hydroxyl groups are on opposite faces of the molecule's plane. nih.gov

The interplay between different CYP isozymes and epoxide hydrolase is crucial in determining the rate and stereochemical outcome of dihydrodiol formation. nih.gov

Regio- and Stereoselectivity in Dihydrodiol Formation

The metabolic conversion of benz(a)anthracene to its dihydrodiols is characterized by significant regio- and stereoselectivity, which is highly dependent on the specific P-450 isozymes present. oup.comnih.gov

Regioselectivity refers to the preference for oxidation at specific positions on the hydrocarbon structure. In liver microsomes from untreated rats, the 10,11-dihydrodiol is the main metabolite, followed by the 5,6- and 8,9-dihydrodiols. oup.com However, in microsomes from rats pretreated with inducers like 3-methylcholanthrene (B14862) or polychlorinated biphenyls (PCBs), the profile shifts dramatically. In these induced systems, the formation of the 10,11-dihydrodiol is suppressed, while the production of the 5,6- and 8,9-dihydrodiols is significantly enhanced, with the 5,6-isomer often becoming the predominant metabolite. oup.comoup.com

Stereoselectivity involves the preferential formation of one enantiomer over the other. The enzymatic process is highly specific, leading to optically active products. For benz(a)anthracene, the major enantiomer of the various trans-dihydrodiols formed by liver enzymes consistently has the R,R absolute stereochemistry. nih.gov The degree of enantiomeric purity for the 8,9-dihydrodiol is exceptionally high. Studies using liver microsomes from 3-methylcholanthrene-treated rats show the formation of the 8,9-dihydrodiol with an enantiomeric purity of 96%, almost exclusively the (-)-8R,9R-enantiomer. nih.gov This high fidelity is the result of both the stereoselective epoxidation by CYP enzymes and the subsequent enantioselective hydration by epoxide hydrolase. nih.gov

Table 1: Enantiomeric Purity of Benz(a)anthracene (BA) Dihydrodiols Formed by Different Rat Liver Microsomal Preparations Data sourced from research on the absolute stereochemistry of metabolically formed trans-dihydrodiols. nih.gov

Dihydrodiol MetaboliteEnantiomeric Purity (Phenobarbital-treated)Enantiomeric Purity (3-Methylcholanthrene-treated)Predominant Absolute Stereochemistry
BA 3,4-Dihydrodiol38%Not ReportedR,R
BA 5,6-Dihydrodiol36%62%R,R
BA 8,9-Dihydrodiol 78% 96% R,R
BA 10,11-Dihydrodiol66%96%R,R

Further Metabolic Transformations of this compound

Once formed, this compound can undergo several additional metabolic transformations. These subsequent pathways are critical as they can lead to the formation of ultimate carcinogenic species or to products destined for detoxification.

Formation of Bis-Dihydrodiols

A potential, though less predominant, metabolic route for dihydrodiols is further oxidation on a different ring to form bis-dihydrodiols. While this pathway has been more extensively characterized for other PAHs and other benz(a)anthracene isomers, it represents a known metabolic capability of microsomal systems. nih.govnih.gov For instance, the trans-1,2-dihydrodiol of benz(a)anthracene is metabolized by liver microsomes from 3-methylcholanthrene-treated rats primarily into isomeric bis-dihydrodiols, which account for over half of the total metabolites. nih.gov This process involves a second round of epoxidation and epoxide hydration at a different position on the dihydrodiol molecule. This metabolic behavior, observed in the closely related 1,2-dihydrodiol, suggests that the formation of a bis-dihydrodiol from the 8,9-dihydrodiol is a mechanistically plausible transformation.

Oxidation to Diol Epoxides

A critical bioactivation pathway for PAH dihydrodiols is their further oxidation to form diol epoxides. oup.com Evidence indicates that this compound serves as a substrate for cytochrome P-450 enzymes, which catalyze a second epoxidation adjacent to the dihydrodiol moiety. oup.com This reaction converts the 8,9-dihydrodiol into 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene. oup.com This diol epoxide is a highly reactive species. The formation of analogous diol epoxides from other PAH dihydrodiols, such as the conversion of the benz(a)anthracene-10,11-diol to syn- and anti-diol epoxides, is well-documented. oup.com These diol epoxides are considered ultimate carcinogenic metabolites due to their ability to form covalent adducts with DNA.

Quinone Formation via Dihydrodiol Dehydrogenase Pathway

An alternative metabolic pathway for trans-dihydrodiols involves oxidation by cytosolic enzymes known as dihydrodiol dehydrogenases (DDs), which belong to the aldo-keto reductase (AKR) superfamily. researchgate.net This pathway leads to the formation of catechols, which are highly unstable and readily auto-oxidize to form reactive ortho-quinones (o-quinones). researchgate.netacs.org The synthesis of o-quinones from the corresponding non-K-region dihydrodiols of several PAHs, including benz(a)anthracene, has been demonstrated. acs.org This enzymatic conversion represents another route through which PAH dihydrodiols can be transformed into chemically reactive species.

Table 2: Summary of Metabolic Pathways for Benz(a)anthracene This table outlines the principal and secondary metabolites identified from the metabolism of benz(a)anthracene in rat liver microsomal studies. nih.govoup.comoup.com

Parent CompoundPrimary MetabolitesSecondary Metabolites (from Dihydrodiols)Key Enzymes Involved
Benz(a)anthracenetrans-5,6-DihydrodiolDiol EpoxidesCytochrome P-450s
trans-8,9-Dihydrodiol Bis-DihydrodiolsEpoxide Hydrolase
trans-10,11-Dihydrodiolo-QuinonesDihydrodiol Dehydrogenase
PhenolsTetrols

Conjugation Reactions of Downstream Metabolites

Following the formation of this compound, it can be further metabolized to a diol epoxide, specifically 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.govnih.gov This reactive intermediate, along with other phenolic metabolites derived from benz[a]anthracene, can be detoxified through conjugation reactions, which increase their water solubility and facilitate excretion. nih.gov The primary conjugation pathways involve glutathione (B108866), glucuronic acid, and sulfate (B86663).

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) with electrophilic compounds, including PAH diol epoxides. nih.govoup.com The diol epoxide derived from the 8,9-dihydrodiol, r-8,t-9-dihydroxy-t-10,11-oxy-8,9,10,11-tetrahydrobenz(a)anthracene, reacts with DNA, but can also be detoxified by conjugation with GSH. nih.govnih.gov Studies on rat liver fractions show that this conjugation is an important detoxification pathway. nih.gov Specifically, a conjugate identified as S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione is formed from the incubation of the 8,9-dihydrodiol. nih.gov GSTs exhibit high selectivity; for instance, rat liver transferase 4-4 is highly selective toward the biologically most active (+)-enantiomer of bay-region diol epoxides. nih.govoup.com Human GSTs from the Alpha, Mu, and Pi classes all demonstrate the ability to conjugate PAH diol epoxides, though with varying efficiencies and stereoselectivity. acs.org

Glucuronidation: Phenolic metabolites of PAHs are major substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. nih.gov In studies with hamster embryo cells metabolizing 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related PAH, phenolic derivatives were found to be the major components released after treatment with β-glucuronidase, indicating that glucuronidation is a significant metabolic pathway. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. While direct evidence for the sulfation of the 8,9-diol is limited, studies on related compounds show its importance. For example, hydroxymethyl metabolites of DMBA are activated to mutagenic sulfate esters, which can then be detoxified by glutathione conjugation. nih.gov

Table 1: Summary of Conjugation Reactions for Benz[a]anthracene Metabolites

Conjugation Type Enzyme Family Substrate Type Resulting Product Reference
Glutathione Conjugation Glutathione S-transferases (GSTs) Diol Epoxides (e.g., from 8,9-dihydrodiol) Glutathione Conjugates nih.gov, nih.gov
Glucuronidation UDP-glucuronosyltransferases (UGTs) Phenolic Metabolites Glucuronide Conjugates nih.gov
Sulfation Sulfotransferases (SULTs) Hydroxymethyl Metabolites Sulfate Esters nih.gov

Intermediacy in Broader PAH Metabolic Activation Pathways

Role in Bay-Region Theory of Carcinogenesis

The "bay-region" theory of carcinogenesis posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the hydrocarbon. nih.govresearchgate.net For benz[a]anthracene, the bay region is the hindered area between the 1 and 12 positions. researchgate.net The theory is strongly supported by the observation that the trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (BA-3,4-dihydrodiol), a precursor to a bay-region diol epoxide, is exceptionally carcinogenic. nih.gov In contrast, this compound is a non-bay-region dihydrodiol. nih.gov

Studies testing the carcinogenicity of various benz[a]anthracene dihydrodiols in newborn mice found that the BA-3,4-dihydrodiol caused a 35-fold increase in pulmonary adenomas compared to the parent compound. nih.gov Conversely, the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols, including this compound, displayed little to no carcinogenic activity. nih.gov The high activity of the 3,4-dihydrodiol is attributed to its metabolism to a bay-region 3,4-diol-1,2-epoxide, which is a potent mutagen and carcinogen. nih.govepa.gov The reactivity of these epoxides correlates with their carcinogenicity; the bay-region anti-BA-3,4-diol 1,2-oxide is more reactive with DNA than the non-bay-region anti-BA-8,9-diol 10,11-oxide. nih.gov This evidence firmly places this compound outside the principal activation pathway described by the bay-region theory, marking it as a metabolite with low carcinogenic potential. nih.gov

K-Region Dihydrodiol Context

Before the development of the bay-region theory, the "K-region" was hypothesized to be the primary site of metabolic activation. nih.gov The K-region refers to an isolated phenanthrenic double bond (the 5,6-bond in benz[a]anthracene) that is electronically rich and susceptible to epoxidation. nih.govresearchgate.net The corresponding metabolite is the trans-5,6-dihydroxy-5,6-dihydrobenz[a]anthracene (BA-5,6-dihydrodiol). nih.gov

This compound is classified as a non-K-region dihydrodiol. nih.gov While the K-region epoxide was initially thought to be the ultimate carcinogen, subsequent research showed that K-region metabolites of benz[a]anthracene and other PAHs are generally less carcinogenic than their bay-region counterparts. nih.govnih.gov Studies comparing the metabolism of benz[a]anthracene show that while both the K-region 5,6-dihydrodiol and the non-K-region 8,9-dihydrodiol are major metabolic products, their pathways and ultimate effects differ. nih.gov The K-region 5,6-epoxide can be conjugated with glutathione to form S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione. nih.gov However, the focus of carcinogenic activation has shifted decisively to the bay-region pathway. oup.com Therefore, this compound, as a non-K-region and non-bay-region metabolite, is primarily associated with detoxification pathways rather than potent toxicological activation. nih.gov

Table 2: Comparison of Benz[a]anthracene Dihydrodiol Metabolites

Metabolite Region Carcinogenic Activity Role in Carcinogenesis Reference
trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene Bay-Region Precursor High Precursor to the ultimate carcinogen (bay-region diol epoxide) nih.gov
trans-5,6-Dihydroxy-5,6-dihydrobenz[a]anthracene K-Region Low Minor pathway; not the ultimate carcinogen nih.gov
trans-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene Non-Bay, Non-K Little to None Primarily associated with detoxification pathways nih.gov

Molecular Mechanisms of Genotoxicity

DNA Adduct Formation and Characterization

The formation of covalent DNA adducts is a critical initiating event in the mutagenesis and carcinogenesis of many chemical carcinogens, including PAHs. This process involves the covalent binding of reactive metabolites to the DNA, which can lead to mutations if not properly repaired.

Covalent Binding to Nucleic Acids

The metabolic activation of the parent compound, benz[a]anthracene, can lead to the formation of various dihydrodiol metabolites, including 8,9-Dihydrobenz(a)anthracene-8,9-diol. nih.gov These diols can be further metabolized to highly reactive diol epoxides, which are ultimate carcinogens capable of covalently binding to nucleophilic sites on DNA bases. researchgate.net

However, a review of the scientific literature indicates a lack of specific studies that have investigated and identified the covalent binding of this compound or its corresponding diol epoxide to nucleic acids. While the general pathway of PAH-DNA adduct formation is well-established, specific experimental evidence for this particular diol is not prominently documented.

Identification of Specific Adduct Structures

The identification of the precise chemical structures of DNA adducts is crucial for understanding the mutagenic potential of a compound. For many PAHs, such as benzo[a]pyrene (B130552), specific adducts with guanine (B1146940) and adenine (B156593) have been extensively characterized. researchgate.net

For this compound, there is a notable absence of published research identifying the specific structures of any DNA adducts that may be formed. Consequently, the characteristic adduct profile for this compound remains uncharacterized.

Role of Unstable DNA Adducts

There is currently no available scientific information regarding the formation or role of unstable DNA adducts resulting from the interaction of this compound with DNA.

Stereochemical Aspects of Adduct Formation

The stereochemistry of diol epoxides and the resulting DNA adducts plays a significant role in the biological activity of PAHs. Different stereoisomers can exhibit vastly different tumorigenic potentials, which is often related to the conformation of the adducts within the DNA helix. researchgate.net

Specific studies on the stereochemical aspects of DNA adduct formation for this compound are not found in the reviewed literature. Therefore, the influence of stereochemistry on the potential genotoxicity of this specific diol has not been experimentally elucidated.

Induction of Morphological Cell Transformation

Morphological cell transformation assays are in vitro methods used to assess the carcinogenic potential of chemicals by measuring their ability to induce phenotypic changes in cultured cells, such as the formation of dense, multilayered colonies known as foci.

In Vitro Cell Transformation Assays and Foci Formation

The transforming potential of various dihydrodiols of benz[a]anthracene has been evaluated in different cell systems. A comparative study utilizing M2 mouse fibroblasts investigated the ability of several benz[a]anthracene dihydrodiols to induce malignant transformation. The results indicated that the non-K-region 8,9-dihydrodiol of benz[a]anthracene was inactive in transforming M2 mouse fibroblasts. In the same study, this diol was also found to be inactive as a mutagen in V79 Chinese hamster cells.

Another study compared the mutagenic activity of different diol epoxides of benz[a]anthracene in both bacterial and mammalian cells. The diastereomeric pairs of benz[a]anthracene-8,9-diol-10,11-epoxides were found to be significantly less mutagenic than the 1,2-epoxides of the trans-3,4-dihydrodiol of benz[a]anthracene. researchgate.net Specifically, the 1,2-epoxides of the 3,4-dihydrodiol were 65 to 125 times more mutagenic to mammalian cells than the 8,9-diol-10,11-epoxides. researchgate.net These findings suggest a low potential for this compound to induce morphological cell transformation.

CompoundCell LineActivity
Benz[a]anthracene-8,9-dihydrodiolM2 mouse fibroblastsInactive in transformation
Benz[a]anthracene-8,9-dihydrodiolV79 Chinese hamster cellsInactive as a mutagen
Benz[a]anthracene-8,9-diol-10,11-epoxidesMammalian cellsSignificantly less mutagenic than 3,4-diol-1,2-epoxides

Mutagenic Activity and DNA Damage Response

The assessment of the mutagenic potential of this compound and its capacity to trigger DNA damage responses has been explored in various experimental systems. These studies help to characterize its specific role in the broader context of PAH-induced carcinogenesis.

Mutagenicity in Bacterial Test Systems

Bacterial reverse mutation assays, such as the Salmonella typhimurium (Ames) test, are standard methods for evaluating the mutagenic potential of chemical compounds. For many PAH metabolites, particularly diol epoxides, these tests are highly sensitive. researchgate.netnih.gov For instance, enantiomers of the bay-region benz(a)anthracene (B33201) 3,4-diol-1,2-epoxides have demonstrated clear mutagenic activity in S. typhimurium strains TA98 and TA100. researchgate.net Similarly, metabolites of benzo[j]fluoranthene are mutagenic in these bacterial systems, often requiring metabolic activation by an S9 fraction to elicit a response. nih.gov However, specific mutagenicity data for this compound in these standard bacterial test systems is not extensively documented in the scientific literature.

Mutagenicity in Mammalian Cell Lines

Studies using mammalian cell lines provide critical insight into the mutagenic and transforming potential of PAH metabolites in a eukaryotic context. Research on a series of dihydrodiols derived from benz[a]anthracene (BA) has been conducted using Chinese hamster V79 cells, which are sensitive to mutations, and M2 mouse fibroblasts, which can be assessed for malignant transformation.

In these assays, the non-K-region 8,9-dihydrodiol of benz[a]anthracene was found to be inactive as a mutagen in V79 cells. nih.gov Furthermore, it did not induce malignant transformation in M2 mouse fibroblasts. nih.gov This lack of activity is in stark contrast to other BA-derived dihydrodiols, such as the 1,2- and 3,4-dihydrodiols, which were mutagenic in the same V79 cell system. nih.gov Interestingly, the structural context is critical, as the 8,9-dihydrodiol derived from the methylated parent compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) was found to be mutagenic and capable of inducing transformation. nih.gov

Table 1: Mutagenic and Transforming Activity of Benz[a]anthracene (BA) Dihydrodiols in Mammalian Cells

Compound Mutagenicity in V79 Cells Transformation of M2 Fibroblasts
This compound Inactive Inactive
1,2-Dihydrobenz(a)anthracene-1,2-diol Active Inactive
3,4-Dihydrobenz(a)anthracene-3,4-diol Active Inactive
5,6-Dihydrobenz(a)anthracene-5,6-diol Inactive Inactive

Data sourced from comparative studies on BA dihydrodiols. nih.gov

Chromosomal Damage Induction

Chromosomal damage represents a significant form of genotoxicity. While direct studies on chromosomal aberrations specifically induced by this compound are limited, the potential for such damage can be inferred from its biochemical activities. The parent compound, anthracene, has been shown to induce DNA strand breaks, as detected by the comet assay in earthworm coelomocytes. nih.gov Mechanisms that generate reactive oxygen species are well-known to cause breaks in DNA strands. nih.gov Given that PAH dihydrodiols can generate ROS through enzymatic oxidation acs.org, it is plausible that this compound could contribute to chromosomal damage through the induction of single- and double-strand DNA breaks via oxidative stress.

Reactive Oxygen Species Generation and Oxidative DNA Damage

A key mechanism of genotoxicity for some PAH metabolites, independent of stable adduct formation, is the generation of Reactive Oxygen Species (ROS). The enzymatic oxidation of PAH trans-dihydrodiols by dihydrodiol dehydrogenase produces catechols, which can subsequently autoxidize in a process that generates ROS. acs.org

This redox cycling leads to the formation of superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂). acs.org Hydrogen peroxide can then participate in Fenton-type reactions, leading to the formation of the highly reactive hydroxyl radical (•OH), which can induce significant oxidative damage to cellular macromolecules, including DNA. acs.org This process can lead to the formation of oxidized DNA bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common biomarker of oxidative DNA damage. nih.gov Studies on the related benz[a]anthracene-trans-3,4-dihydrodiol have confirmed its ability to cause Cu(II)-mediated DNA damage and the formation of 8-oxodG, underscoring the role of oxidative mechanisms in the genotoxicity of BA dihydrodiols. nih.gov This capacity to generate ROS provides a plausible pathway for the genotoxic effects of this compound, even in the absence of high mutagenic activity via other mechanisms.

In Vitro and Cellular Model Systems in Research

Utilization of Mammalian Cell Lines

Mammalian cell cultures serve as a fundamental tool for assessing the biological potential of chemical compounds. Specific cell lines are chosen for their relevance to human physiology and their suitability for particular assays, such as transformation or mutagenicity studies.

Mouse embryo fibroblast cell lines like C3H/10T½ and M2 are widely used to study morphological cell transformation, an in vitro correlate of carcinogenesis. Research involving dihydrodiols derived from benz(a)anthracene (B33201) has shown that the 8,9-dihydrodiol did not transform M2 mouse fibroblasts. This finding is notable, especially when compared to other metabolites. For instance, in the same series of experiments, the 3,4- and 8,9-dihydrodiols of a related compound, 7,12-dimethylbenz(a)anthracene, were both active in transforming M2 fibroblasts. This highlights the high degree of structural specificity that dictates the biological activity of these metabolites.

Table 1: Comparative Transforming Activity of Benz[a]anthracene (BA) and 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) Dihydrodiols in M2 Mouse Fibroblasts

Compound Parent Hydrocarbon Region Transforming Activity in M2 Cells
8,9-Dihydrodiol BA Non-K-Region Inactive
5,6-Dihydrodiol BA K-Region Inactive
1,2-Dihydrodiol BA Non-K-Region Inactive
3,4-Dihydrodiol BA Non-K-Region Inactive
8,9-Dihydrodiol DMBA Non-K-Region Active

| 3,4-Dihydrodiol | DMBA | Non-K-Region | Active |

This table summarizes findings on the ability of various dihydrodiols to induce malignant transformation in M2 mouse fibroblasts.

Chinese hamster V79 lung cells are a standard model for assessing the mutagenic potential of chemicals, often by measuring the induction of resistance to agents like 8-azaguanine. In these assays, 8,9-Dihydrobenz(a)anthracene-8,9-diol was found to be inactive as a mutagen. nih.govnih.gov This lack of activity contrasts with other non-K-region dihydrodiols of benz(a)anthracene, such as the 1,2- and 3,4-dihydrodiols, which were mutagenic in V79 cells. nih.govnih.gov The inactivity of the 8,9-diol suggests it is not a direct-acting mutagen in this system. However, its metabolic product, the anti-8,9-diol-10,11-epoxide, is known to be involved in the binding of benz(a)anthracene to nucleic acids in other cell systems, indicating that the 8,9-diol is an intermediate that can be activated to a more reactive species. nih.gov

Table 2: Mutagenic Activity of Benz[a]anthracene Dihydrodiols in Chinese Hamster V79 Cells

Compound Region Mutagenic in V79 Cells
8,9-Dihydrodiol Non-K-Region No
5,6-Dihydrodiol K-Region No
1,2-Dihydrodiol Non-K-Region Yes

| 3,4-Dihydrodiol | Non-K-Region | Yes |

This table outlines the results from mutagenicity assays using V79 cells to test different dihydrodiol metabolites of benz(a)anthracene.

Human lung adenocarcinoma A549 cells are a relevant model for studying the metabolism of PAHs in human lung tissue. These cells express key metabolic enzymes, including cytochrome P450 (CYP) isoforms like CYP1A1 and CYP1B1, as well as epoxide hydrolase. nih.govnih.gov While specific studies focusing solely on the metabolism of this compound in A549 cells are not extensively detailed in the literature, this cell line is used to investigate the broader metabolic pathways of parent PAHs like benzo[a]pyrene (B130552). nih.govplos.org A549 cells are capable of activating PAHs through the cytochrome P450 enzyme system to form reactive metabolites. plos.org Research shows that in A549 cells, PAH dihydrodiols can be processed by competing pathways involving both CYPs and aldo-keto reductases (AKRs). nih.gov Therefore, the A549 cell line provides a valuable human-derived system to investigate how this compound might be further metabolized and to compare the roles of different enzymatic pathways in its activation or detoxification.

Reconstituted Microsomal and Subcellular Systems

To understand the specific enzymatic steps involved in metabolism, researchers use simplified in vitro systems composed of isolated cellular components, such as microsomes or purified enzymes.

Rat liver microsomes are preparations of the endoplasmic reticulum that are rich in Phase I metabolic enzymes, particularly cytochrome P450s. They are a classic tool for studying the metabolic activation of xenobiotics. Studies have demonstrated that rat liver microsomes metabolize the parent compound, benz(a)anthracene, into several dihydrodiols. nih.gov Importantly, these microsomal systems can further metabolize this compound into a subsequent product, 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.gov This conversion represents a critical step in metabolic activation, as the resulting diol-epoxide is a highly reactive species capable of binding to cellular macromolecules like DNA.

Recombinant human enzyme systems offer a highly specific method for dissecting metabolic pathways. In this approach, individual human enzymes, such as specific CYP450s or epoxide hydrolase, are produced in and isolated from host cells (e.g., insect cells or yeast). This allows researchers to determine the precise role of each enzyme in metabolizing a substrate. For example, studies with recombinant human P450 1A1 have been used to investigate the activation of PAH dihydrodiols. nih.gov Research using human liver microsomes found that when benz(a)anthracene is the substrate, the 8,9-dihydrodiol is a major metabolite formed, accounting for over 42% of the total metabolites. nih.gov Systems using recombinant human enzymes are critical for identifying which specific isoforms are responsible for converting this compound into its ultimate reactive diol-epoxide, providing insight into human-specific susceptibility to PAH-induced carcinogenesis. nih.gov

Fungal Biotransformation Models

Fungal systems, particularly those involving filamentous fungi, have been instrumental in elucidating the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs), including benz[a]anthracene and its derivatives. These microorganisms can transform PAHs in a manner that is often analogous to mammalian metabolism, making them valuable models for studying the formation and subsequent fate of reactive intermediates. The fungus Cunninghamella elegans has been a model organism in these studies, demonstrating a high degree of regio- and stereoselectivity in its biotransformation of PAHs. asm.org

Research into the fungal biotransformation of benz[a]anthracene has revealed that the formation of dihydrodiols is a primary metabolic step. nih.govresearchgate.net This process is mediated by a cytochrome P-450 monooxygenase system, which epoxidizes the aromatic ring, followed by the action of epoxide hydrolase to produce a trans-dihydrodiol. asm.org This mechanism is a key area of investigation as it mirrors the initial steps of metabolic activation of PAHs in mammals.

Detailed Research Findings

Studies utilizing Cunninghamella elegans have provided significant insights into the metabolism of benz[a]anthracene. When grown in a Sabouraud dextrose broth and exposed to [14C]-labeled benz[a]anthracene, the fungus efficiently transforms the parent compound into several metabolites. nih.govresearchgate.net The primary products are various trans-dihydrodiols, with the distribution of these metabolites being highly specific.

The major metabolite identified is benz[a]anthracene trans-8,9-dihydrodiol, which accounts for the vast majority of the transformed products. nih.govresearchgate.net Other dihydrodiols, such as benz[a]anthracene trans-10,11-dihydrodiol and benz[a]anthracene trans-3,4-dihydrodiol, are also formed, but in significantly smaller proportions. nih.govresearchgate.net Notably, the formation of benz[a]anthracene trans-5,6-dihydrodiol has not been detected in these fungal systems, which represents a key difference from some mammalian metabolic pathways. asm.orgnih.gov

Further investigation into the metabolism of the initially formed dihydrodiols has shown that Cunninghamella elegans can further oxidize these compounds. A significant finding is the identification of a tetraol, specifically 8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-benz[a]anthracene. nih.govresearchgate.net It is proposed that this tetraol is a product of the additional oxidation of either the benz[a]anthracene 8,9-dihydrodiol or the 10,11-dihydrodiol. nih.govresearchgate.net This subsequent transformation highlights the capability of fungal models to mimic multiple stages of PAH metabolism.

The separation and identification of these metabolites have been achieved through techniques such as thin-layer chromatography and reversed-phase high-performance liquid chromatography (HPLC), with structural confirmation provided by UV and mass spectrometry. asm.orgnih.gov

The table below summarizes the distribution of the primary dihydrodiol metabolites produced from the biotransformation of benz[a]anthracene by Cunninghamella elegans.

Table 1: Distribution of Benz[a]anthracene Dihydrodiol Metabolites in Cunninghamella elegans Cultures

Metabolite Percentage of Total Dihydrodiols
Benz[a]anthracene trans-8,9-dihydrodiol 90%
Benz[a]anthracene trans-10,11-dihydrodiol 6%
Benz[a]anthracene trans-3,4-dihydrodiol 4%

Data sourced from Cerniglia et al. (1994). nih.govresearchgate.net

This demonstrates the high regioselectivity of the fungal enzymes, with a clear preference for the 8,9- and 10,11-positions of the benz[a]anthracene molecule. The study of these fungal biotransformation models continues to provide valuable information on the environmental fate and potential for bioremediation of PAHs, as well as offering a comparative perspective on their metabolic activation pathways. nih.govnih.govresearchgate.net

Enzymological Aspects of 8,9 Dihydrobenz a Anthracene 8,9 Diol Metabolism

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are primary drivers in the initial phase of xenobiotic metabolism. nih.gov They catalyze a variety of oxidative reactions, including the epoxidation of PAHs. nih.gov In the metabolic pathway of benz(a)anthracene (B33201), CYPs are responsible for oxidizing the 8,9-dihydrodiol metabolite into a highly reactive diol epoxide. This metabolic activation is a critical event, as the resulting 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide is a potent mutagen and carcinogen. nih.govnih.gov This diol epoxide can form stable adducts with cellular macromolecules like DNA, leading to genetic mutations and the initiation of cancer. nih.govnih.gov

Several specific CYP isoforms have been identified as key players in the biotransformation of PAHs and their dihydrodiol derivatives.

CYP1A1: This isoform is highly inducible by PAHs and plays a significant role in their metabolic activation. nih.gov Studies on the related compound benzo[a]pyrene (B130552) (B[a]P) show that CYP1A1 is crucial for converting it to its metabolized forms, including the diol epoxide. ksdb.org For benz(a)anthracene, CYP1A1 is involved in the oxidation of the parent compound and its dihydrodiol metabolites. nih.gov Research using recombinant human P450 1A1 systems has demonstrated its capacity to metabolize K-region dihydrodiols, such as the 8,9-diol of dibenzo[a,l]pyrene, to further oxidized products. nih.gov

CYP1B1: Like CYP1A1, CYP1B1 is involved in the metabolism of PAHs. nih.gov It is expressed in various tissues and is known to metabolize 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, indicating its potential role in the metabolism of benz(a)anthracene derivatives. nih.gov

Other Isoforms: While CYP1A1 and CYP1B1 are the most studied in this context, other isoforms may also contribute to the metabolism of benz(a)anthracene and its derivatives. The specific roles and efficiencies of enzymes like CYP2A13 and CYP2A6 in the metabolism of 8,9-Dihydrobenz(a)anthracene-8,9-diol are areas of ongoing research.

Enzyme FamilySpecific IsoformRole in PAH Metabolism
Cytochrome P450 CYP1A1Key enzyme in the metabolic activation of PAHs, including the oxidation of dihydrodiols to diol epoxides. nih.govksdb.orgnih.govnih.gov
CYP1B1Involved in the metabolism of various PAHs; its role in activating this compound is inferred from its activity with related compounds. nih.gov

The reactions catalyzed by cytochrome P450 enzymes are often highly regio- and stereospecific, meaning they occur at a specific position on the molecule and produce a specific stereoisomer. This specificity is critical as different stereoisomers of diol epoxides can have vastly different biological activities.

Studies on the metabolism of benz[a]anthracene by rat liver microsomes have shown that different P450 isozymes exhibit distinct stereoselective properties when catalyzing epoxidation at the K-region (the 5,6-bond). nih.gov For example, liver microsomes from untreated rats produced a different enantiomeric ratio of the K-region epoxide compared to microsomes from rats treated with P450 inducers like phenobarbital (B1680315) or 3-methylcholanthrene (B14862). nih.gov While this study focused on the 5,6-epoxide, it highlights the principle that P450 isoforms can have profound effects on the stereochemical outcome of the metabolism of benz(a)anthracene. The oxidation of the 8,9-dihydrodiol to the 8,9-diol-10,11-epoxide is also expected to be a stereospecific process, influenced by the specific CYP isoforms involved.

Kinetic analyses are essential for understanding the efficiency of enzymatic reactions. While specific kinetic data (such as K_m and V_max) for the activation of this compound by individual P450 isoforms are not extensively detailed in the provided context, studies on similar compounds provide valuable insights. For instance, a systematic kinetic analysis of benzo[a]pyrene and its 7,8-dihydrodiol metabolite by different CYP1A1 variants has been undertaken. Such studies are crucial for determining the catalytic efficiencies of these enzymes in metabolizing PAH dihydrodiols to their ultimate carcinogenic forms.

Function of Epoxide Hydrolase

Epoxide hydrolases (EHs) are another critical class of enzymes in PAH metabolism. wikipedia.org They catalyze the hydrolysis of epoxides, adding a water molecule to form the corresponding dihydrodiols. wikipedia.orguzh.ch This action is generally considered a detoxification step, as it converts reactive epoxides into less reactive and more water-soluble dihydrodiols.

The primary function of microsomal epoxide hydrolase (mEH) in this context is the hydration of the benz[a]anthracene 8,9-oxide, which is formed by the initial P450-mediated oxidation of the parent benz(a)anthracene. This enzymatic reaction produces this compound. nih.gov This conversion is a crucial step in the metabolic pathway, setting the stage for the subsequent P450-catalyzed activation to the diol epoxide. nih.govnih.gov

The metabolic activation of benz(a)anthracene is a clear example of the synergistic and sequential action of P450s and epoxide hydrolase. researchgate.net The process can be summarized in the following steps:

P450 Action (Step 1): Cytochrome P450 enzymes catalyze the initial epoxidation of the parent benz(a)anthracene at the 8,9-position to form benz[a]anthracene 8,9-oxide.

Epoxide Hydrolase Action: Microsomal epoxide hydrolase hydrates the newly formed 8,9-oxide to yield this compound. nih.govnih.gov

P450 Action (Step 2): Cytochrome P450 enzymes (often CYP1A1) then act on the 8,9-dihydrodiol, oxidizing the adjacent 10,11-double bond to form the ultimate carcinogen, 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.gov

This coordinated enzymatic pathway highlights the complex balance between detoxification and metabolic activation. While epoxide hydrolase serves a protective role by hydrating the initial epoxide, the resulting dihydrodiol becomes a substrate for further P450-mediated activation, underscoring the intricate and often dual nature of xenobiotic metabolism. uzh.chresearchgate.net

EnzymeSubstrateProduct
Cytochrome P450 Benz(a)anthraceneBenz(a)anthracene 8,9-oxide
Epoxide Hydrolase Benz(a)anthracene 8,9-oxideThis compound nih.gov
Cytochrome P450 This compound8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide nih.gov

Involvement of Aldo-Keto Reductases (AKRs)

Aldo-keto reductases are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolism of a wide range of substrates, including the dihydrodiols of PAHs. nih.govnih.gov These cytosolic enzymes are implicated in a metabolic activation pathway for PAH trans-dihydrodiols that is distinct from the well-known P450-mediated formation of diol epoxides. semanticscholar.orgacs.org

AKRs catalyze the oxidation of non-K-region PAH trans-dihydrodiols to produce reactive and redox-active o-quinones. nih.govsemanticscholar.org This process involves the oxidation of the dihydrodiol to a ketol, which then tautomerizes to an unstable catechol. The catechol can then be auto-oxidized to the corresponding o-quinone, a reaction that can generate reactive oxygen species (ROS). nih.gov

While extensive research has been conducted on the AKR-mediated metabolism of other PAH dihydrodiols, such as benzo[a]pyrene-7,8-dihydrodiol, specific kinetic data for the oxidation of this compound by individual human AKR isoforms is not extensively documented in the available literature. However, general substrate specificity studies of AKRs have shown that they preferentially oxidize non-K-region trans-dihydrodiols. nih.gov Given that this compound is a non-K-region dihydrodiol, it is a predicted substrate for AKR-mediated oxidation to benz(a)anthracene-8,9-dione.

The table below summarizes the catalytic efficiencies of various human AKR isoforms for the oxidation of different PAH trans-dihydrodiols. It is important to note the absence of specific data for the 8,9-diol isomer of benz(a)anthracene, highlighting a gap in the current research.

PAH trans-dihydrodiolAKR Isoformkcat/Km (mM⁻¹ min⁻¹)
Benz[a]anthracene-3,4-diolAKR1C19.5
AKR1C217.6
AKR1C318.0
AKR1C432.2
Benzo[a]pyrene-7,8-diolAKR1C122.6
AKR1C253.3
AKR1C324.7
AKR1C416.7
Data sourced from a study on the oxidation of PAH trans-dihydrodiols by human AKRs. nih.gov The stereochemistry of the substrate can influence the activity of certain AKR isoforms.

The metabolic activation of PAH dihydrodiols is a critical juncture where two major enzymatic pathways compete: the P450-mediated pathway leading to the formation of highly mutagenic diol epoxides, and the AKR-mediated pathway resulting in the formation of reactive o-quinones. semanticscholar.orgacs.org The balance between these two pathways can significantly influence the nature and extent of cellular damage.

Studies on benzo[a]pyrene-7,8-dihydrodiol have shown that on a mole-for-mole basis, P450 enzymes can be kinetically more efficient at metabolizing the dihydrodiol compared to AKRs. acs.org However, the competition between these pathways is influenced by several factors, including the relative expression levels of P450 and AKR enzymes in a particular tissue and the cellular redox state, specifically the ratio of NADPH to NAD(P)⁺. acs.org For instance, in human lung cells where basal mRNA transcript levels of certain AKR isoforms can exceed those of P450s, the AKR pathway may compete effectively with the P450 pathway for the dihydrodiol substrate. acs.org

While direct experimental data on the competition between P450 and AKR pathways for this compound is limited, the principles derived from studies of other PAHs are likely applicable. The high prevalence of this compound as a metabolite of benz(a)anthracene in human liver microsomes suggests that its subsequent metabolism is a significant event. nih.gov The ultimate metabolic route will depend on the specific enzymatic landscape of the tissue .

Other Metabolic Enzymes (e.g., Dihydrodiol Dehydrogenase)

Dihydrodiol dehydrogenases (DDs), many of which are members of the AKR superfamily, are also involved in the metabolism of PAH dihydrodiols. nih.gov These enzymes catalyze the NAD(P)⁺-dependent oxidation of dihydrodiols. Substrate specificity studies have indicated that non-K-region trans-dihydrodiols are generally preferred substrates for DDs. nih.gov

In the context of benz(a)anthracene dihydrodiols, research has suggested that the various isomers are not metabolized with equal efficiency by DD. One study indicated that the 1,2-dihydrodiol of benz(a)anthracene was a more efficient substrate for DD compared to other isomers, leading to the formation of catechols and subsequent oxidative DNA damage. This implies that this compound may be a less favorable substrate for this particular enzymatic pathway.

It is also important to consider the stereochemistry of the dihydrodiol metabolites, as enzyme activity can be highly stereoselective. For example, the metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes produces an 8,9-dihydrodiol with a specific stereochemistry, indicating that enzymatic oxidation at this bond is possible even with a substituent present. nih.gov

Structure Activity Relationships and Theoretical Studies

Comparative Biological Activity of 8,9-Dihydrobenz(a)anthracene-8,9-diol

The biological potency of this compound is best understood when compared to its parent compound and other metabolic intermediates.

The parent compound, Benz(a)anthracene (B33201) (BA), is a well-known PAH that requires metabolic activation to exert its carcinogenic effects. This activation process involves the formation of various dihydrodiol metabolites at different positions on the aromatic ring system. The primary metabolic dihydrodiols formed from BA are the trans-5,6- and trans-8,9-dihydrodiols. nih.gov Minor products include the 1,2- and 10,11-dihydrodiols, with tentative identification of the trans-3,4-dihydrodiol as a metabolite. nih.gov

In terms of biological activity, not all dihydrodiols are created equal. Studies have shown that the (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is approximately 10 times more mutagenic than BA in Chinese hamster V79 cells. nih.govcapes.gov.br In stark contrast, the other possible dihydrodiols, including the 8,9-dihydrodiol, are about 20 times less mutagenic than the BA 3,4-dihydrodiol. nih.govcapes.gov.br Furthermore, as a skin tumor initiator, the BA 3,4-dihydrodiol was found to be about five times more active than the parent BA, while the other BA dihydrodiols were all less active as tumor initiators. nih.gov

The table below summarizes the comparative mutagenicity of Benz(a)anthracene and its dihydrodiols.

CompoundRelative Mutagenicity in V79 Cells
Benz(a)anthracene (BA)~1/10th of BA 3,4-dihydrodiol
(+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol)~20 times more mutagenic than other BA dihydrodiols
Other BA dihydrodiols (including 8,9-dihydrodiol)Significantly less mutagenic than BA 3,4-dihydrodiol

This table is based on data from studies on the mutagenic activity of Benz(a)anthracene and its dihydrodiols in Chinese hamster V79 cells. nih.govcapes.gov.br

While this compound itself shows low intrinsic biological activity, it is a precursor to further metabolic activation. The ultimate carcinogenic metabolites of PAHs are generally considered to be diol epoxides. In the case of this compound, it can be metabolized to diastereomeric 8,9-diol-10,11-epoxides.

Research has demonstrated that the bay-region diol epoxides are the most potent mutagens and carcinogens. For benz(a)anthracene, the ultimate carcinogenic form is believed to be the bay-region 3,4-diol-1,2-epoxide. nih.govtandfonline.comnih.gov When the mutagenicity of various diol epoxides of benz(a)anthracene were compared, the two diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol were found to be 15 to 35 times more mutagenic to Salmonella typhimurium and 65 to 125 times more mutagenic to Chinese hamster V79 cells than the diastereomeric pairs of benz(a)anthracene-8,9-diol-10,11-epoxides. nih.gov

The diol epoxides derived from the 8,9- and 10,11-dihydrodiols exhibited only 3-7% of the mutagenicity of the diol epoxides derived from the 3,4-dihydrodiol. tandfonline.com This significant difference in activity underscores the critical role of the "bay region" in the carcinogenic potential of PAHs. The bay-region diol-epoxide of BA is considered a more potent tumor initiator than the BA 3,4-dihydrodiol itself. nih.gov In newborn mice, the BA 3,4-diol-1,2-epoxide-2 was found to be the most potent tumorigenic compound tested, being about 30-fold more tumorigenic than the BA 3,4-diol-1,2-epoxide-1 and over 85-fold more tumorigenic than the parent BA. oup.comnih.gov

The following table illustrates the comparative mutagenicity of Benz(a)anthracene diol epoxides.

Diol EpoxideRelative Mutagenicity
3,4-diol-1,2-epoxides (bay-region)High
8,9-diol-10,11-epoxidesLow (3-7% of bay-region diol epoxides)
10,11-diol-8,9-epoxidesLow (3-7% of bay-region diol epoxides)

This table is based on data from mutagenicity studies of Benz(a)anthracene diol epoxides. tandfonline.comnih.gov

Computational and Quantum Chemical Approaches

Theoretical studies, including computational and quantum chemical approaches, have been instrumental in understanding the structure-activity relationships of PAHs and their metabolites.

Quantum mechanical calculations have been successfully employed to predict the reactivity of diol epoxides derived from PAHs. tandfonline.comnih.gov These calculations support the "bay region" theory, which posits that diol epoxides in which the oxirane ring forms part of a sterically hindered "bay region" of a tetrahydrobenzo ring are the most reactive and, consequently, the most carcinogenic. tandfonline.comnih.gov The calculations predict the ease of formation of benzylic carbonium ions, which is a key step in the reaction of diol epoxides with cellular macromolecules like DNA. tandfonline.com

For benz(a)anthracene, these theoretical predictions align well with experimental observations. The calculations predict that the BA 3,4-diol-1,2-epoxides should be the most reactive, which is consistent with their much greater mutagenicity compared to other diol epoxides of BA, such as the 8,9-diol-10,11-epoxides. tandfonline.comnih.govnih.gov The decreased chemical reactivity of diol epoxides not in the bay region, as predicted by quantum mechanical calculations, likely explains their reduced mutagenic activity. nih.gov

Once a reactive diol epoxide is formed, it can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. Spectroscopic methods and molecular modeling have been used to study the conformations of these DNA adducts. nih.gov

The stereochemistry of the diol epoxide influences the conformation of the resulting DNA adduct. For instance, reactions of stereoisomeric bay region diol epoxide derivatives of benz[a]anthracene with DNA show that different diastereomers can form different types of non-covalent and covalent complexes. nih.gov The conformations of these adducts are often described as either quasi-intercalative (site I), where the PAH residue lies between the DNA base pairs, or as having the long axis of the polycyclic molecule tilted closer to the helix axis (site II). nih.gov

The structure of the DNA adducts formed by the highly tumorigenic diol epoxides of other PAHs, such as benzo[a]pyrene (B130552), has been studied in detail, revealing conformations where the PAH residue is either intercalated or resides in the major or minor groove of the DNA. uwo.ca These structural insights into DNA adduct conformation are critical for understanding how these lesions are recognized and processed by DNA repair enzymes and how they may lead to mutations during DNA replication. The conformation of the adduct can ultimately influence the biological consequences of the initial DNA damage. nih.gov

Theoretical Spectroscopic Analysis of this compound

The theoretical investigation of the spectroscopic properties of complex molecules like this compound provides invaluable insights into their electronic structure, vibrational modes, and magnetic environment of the nuclei. Computational methods, particularly those based on Density Functional Theory (DFT), have become a cornerstone in predicting and interpreting experimental spectra. While specific theoretical spectroscopic data for this compound is not extensively available in the reviewed literature, this section will outline the established computational approaches used for polycyclic aromatic hydrocarbon (PAH) dihydrodiols and present the framework through which such an analysis would be conducted.

Computational studies on related benz[a]anthracene metabolites have utilized quantum-mechanical calculations to investigate their properties. nih.gov Methodologies such as DFT and more advanced ab initio calculations are standard tools for obtaining optimized geometries, vibrational frequencies, electronic transition energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. nasa.gov For instance, modeling studies of biological electrophiles from PAHs using DFT methods have been shown to provide accurate descriptions of NMR features and charge delocalization in their resulting carbocations. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. The calculation of vibrational frequencies is typically performed using DFT methods, such as B3LYP, often paired with a suitable basis set (e.g., 6-31G* or larger). These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental data. For complex PAHs, these calculations help to distinguish between different types of vibrations, such as C-H stretching, C=C aromatic ring stretching, and the characteristic modes of the dihydrodiol moiety.

While specific calculated vibrational frequencies for this compound are not present in the surveyed literature, a hypothetical data table based on typical results for similar compounds would resemble the following:

Vibrational Mode Calculated Frequency (cm⁻¹) Symmetry Description
ν(O-H)3600 - 3400A'Hydroxyl group stretching
ν(C-H) aromatic3100 - 3000A'Aromatic C-H stretching
ν(C-H) aliphatic2980 - 2850A'Aliphatic C-H stretching
ν(C=C)1620 - 1450A'Aromatic ring stretching
δ(C-H)1470 - 1300A'C-H in-plane bending
ν(C-O)1100 - 1000A'C-O stretching
γ(C-H)900 - 675A''C-H out-of-plane bending
Note: The values in this table are illustrative and represent typical ranges for the specified vibrational modes in related polycyclic aromatic hydrocarbons. They are not calculated data for this compound.

Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. rsc.org This approach predicts the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which are a measure of the transition probability. The calculated wavelengths of maximum absorption (λmax) can then be compared with experimental UV-Visible spectra. For this compound, the UV-Vis spectrum is characterized by π → π* transitions within the aromatic system. The presence of the dihydrodiol group can cause subtle shifts in the absorption bands compared to the parent benz[a]anthracene molecule.

A representative table of theoretically calculated electronic transitions would include the following information:

Excited State Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S13800.15HOMO → LUMO
S23650.25HOMO-1 → LUMO
S33400.80HOMO → LUMO+1
S42901.20HOMO-2 → LUMO
Note: This table is a hypothetical representation of TD-DFT results for a polycyclic aromatic hydrocarbon and does not contain experimentally or theoretically verified data for this compound.

Experimental UV/Visible spectra for trans-8,9-dihydroxy-8,9-dihydrobenzo[a]anthracene are available and provide a benchmark for any future theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are then often scaled and compared to experimental data. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, theoretical calculations would be expected to distinguish between the aromatic protons and the aliphatic protons of the saturated ring, as well as the carbon atoms of the aromatic rings and the hydroxyl-bearing carbons.

A sample table of calculated NMR chemical shifts would be structured as follows:

Table of Theoretical ¹H and ¹³C NMR Chemical Shifts

Atom Calculated ¹H Chemical Shift (ppm) Atom Calculated ¹³C Chemical Shift (ppm)
H-8 4.50 C-8 75.0
H-9 4.65 C-9 76.5
Aromatic H 7.50 - 8.80 Aromatic C 120.0 - 135.0

Note: The chemical shifts presented in this table are for illustrative purposes to demonstrate the expected output of GIAO calculations and are not actual calculated values for this compound.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 8,9-Dihydrobenz(a)anthracene-8,9-diol from complex biological and environmental matrices. The selection of a specific chromatographic technique is dictated by the sample complexity, the required sensitivity, and the need to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of benz(a)anthracene (B33201) diols. nih.gov Normal-phase HPLC has been successfully utilized to resolve various benz(a)anthracene diol isomers. For instance, a mixture containing benz(a)anthracene-3,4-diol and benz(a)anthracene-8,9-diol can be separated from other diols like benz(a)anthracene-5,6-diol and benz(a)anthracene-10,11-diol. nih.gov HPLC methods are also crucial in studying the metabolic formation of these diols in biological systems, such as in rat liver microsomes. nih.gov

The versatility of HPLC allows for its application in various research contexts, from metabolic studies to the analysis of environmental samples. The development of specific HPLC methods enables the accurate quantification of this compound, providing valuable data for toxicological risk assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and preliminary identification of benz(a)anthracene metabolites, including this compound. nih.gov It is often employed in metabolic studies to analyze the products formed from the enzymatic reactions in liver microsomes. nih.gov While not as quantitative as HPLC, TLC provides a rapid and cost-effective method for screening samples and guiding further analysis.

Chiral Stationary Phase HPLC for Enantiomer Separation

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the separation of its enantiomers is of paramount importance. Chiral Stationary Phase (CSP) HPLC is the definitive method for resolving the enantiomers of polycyclic aromatic hydrocarbon dihydrodiols. nih.gov

Research has demonstrated the successful use of CSP-HPLC to separate the enantiomers of various benz(a)anthracene diols. nih.gov For instance, the enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene have been effectively separated using suitable chiral stationary phases, revealing a high enrichment of the R,R enantiomers in metabolic processes. nih.gov This technique has been instrumental in discovering that the different enantiomers of dihydrodiols can exhibit markedly different mutagenic activities. nih.gov The development of novel CSPs continues to enhance the efficiency and resolution of these challenging separations. chromatographyonline.comresearchgate.net

Table 1: HPLC Methods for Benz(a)anthracene Diol Analysis

Analytical TargetHPLC MethodStationary PhaseKey Findings
Benz(a)anthracene diol isomersNormal-phase HPLCSilica (B1680970) GelSuccessful resolution of benz[a]anthracene-5,6-diol, benz[a]anthracene-10, 11-diol, and a mixture of benz[a]anthracene-3,4- and -8,9-diols. nih.gov
Enantiomers of trans-dihydrodiols of dibenz(a,h)anthraceneChiral Stationary Phase HPLCNot specifiedHigh enrichment of R,R enantiomers (71-98%) in metabolic studies. nih.gov
Enantiomers of mono- and diol metabolites of benz(a)anthraceneChiral Stationary Phase HPLC(R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to γ-aminopropylsilanized silicaSuccessful resolution of 86 structurally related enantiomers, demonstrating the influence of molecular structure on chiral recognition. nih.gov

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and its derivatives. When coupled with chromatographic separation techniques, MS provides unparalleled sensitivity and specificity.

Low- and High-Resolution Mass Spectrometry

Both low- and high-resolution mass spectrometry play crucial roles in the analysis of benz(a)anthracene metabolites. Low-resolution MS, often coupled with gas chromatography (GC-MS), has been used to identify metabolites like the 8,9-diol of 8-methylbenz[a]anthracene. nih.gov High-resolution mass spectrometry (HRMS), particularly when combined with high-resolution gas chromatography (HRGC), offers the advantage of providing accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites and for the quantitative analysis of hydroxy polycyclic aromatic hydrocarbons (OH-PAHs). nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite and Adduct Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites and their adducts with biological macromolecules. While specific MS/MS studies on this compound are not detailed in the provided context, the principles of MS/MS are broadly applicable. This technique involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process provides detailed structural information that is crucial for identifying the exact structure of metabolites and for characterizing DNA and protein adducts, which are key events in chemical carcinogenesis.

Table 2: Mass Spectrometry Data for Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum Reference
Benz(a)anthraceneC18H12228.29NIST Mass Spectrometry Data Center nist.gov
Dibenz(a,h)anthraceneC22H14278.35NIST Mass Spectrometry Data Center nist.gov
9,10-AnthracenedioneC14H8O2208.21NIST Mass Spectrometry Data Center nist.gov
trans-8,9-dihydroxy-8,9-dihydrobenzo[a]anthraceneC18H14O2262.30NIST WebBook nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical characterization of benz(a)anthracene metabolites.

Proton NMR (¹H NMR) provides definitive evidence for the formation of the 8,9-dihydrodiol by confirming the saturation of the 8,9-double bond in the parent benz(a)anthracene molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of protons in the molecule.

In the ¹H NMR spectrum of a benz(a)anthracene dihydrodiol, the appearance of signals in the aliphatic or carbinol region, typically absent in the fully aromatic parent compound, is a key indicator of metabolic hydroxylation. The protons attached to the carbon atoms bearing the hydroxyl groups (H-8 and H-9) give rise to distinct signals. The structures and stereochemistry of dihydrodiols are often established by comparing their NMR and mass spectral data with those of authentic, synthesized compounds. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Protons in Benz(a)anthracene Derivatives
Compound TypeProton TypeTypical Chemical Shift (δ) Range (ppm)
Benz(a)anthracene (Parent)Aromatic Protons7.4 - 9.2
This compoundBenzylic/Carbinol Protons (H-8, H-9)4.5 - 5.5
This compoundAromatic Protons7.2 - 8.8

This interactive table summarizes the general chemical shift regions for protons in benz(a)anthracene and its 8,9-dihydrodiol derivative. Specific values can vary based on solvent and stereochemistry.

NMR spectroscopy is crucial for determining the relative stereochemistry of the hydroxyl groups in the dihydrodiol. For metabolites like this compound, the hydroxyl groups are typically found in a trans configuration. This is established by analyzing the spin-spin coupling constant (J-value) between the vicinal protons H-8 and H-9. A relatively large J-value is characteristic of a dihedral angle consistent with a trans diaxial or diequatorial relationship, confirming the trans stereochemistry of the diol. This stereochemical assignment is vital, as the biological activity of dihydrodiols and their subsequent metabolites, diol epoxides, is highly dependent on their three-dimensional structure. nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are indispensable tools for the detection and characterization of PAH metabolites, offering high sensitivity and providing information about the electronic structure of the molecule.

The metabolic conversion of benz(a)anthracene to this compound results in a significant change in the molecule's chromophore. Saturation of the 8,9-bond in the benzo ring alters the electronic transitions, leading to a UV-visible absorption spectrum that is distinct from the parent PAH.

Fluorescence spectroscopy is particularly powerful for characterization. Research has shown that the fluorescence spectrum of metabolites activated in the 8,9,10,11-ring of benz(a)anthracene is phenanthrene-like rather than anthracene-like. nih.gov This spectral shift provides strong evidence that metabolic activation has occurred on the terminal benzo ring, leading to the formation of the 8,9-diol. nih.gov The identification of metabolic dihydrodiols is often achieved by comparing their chromatographic behavior and UV or fluorescence spectral characteristics with known standards. nih.gov

Table 2: Spectroscopic Characteristics for Metabolite Identification
CompoundKey Spectroscopic FeatureIndication
Benz(a)anthraceneAnthracene-like fluorescence spectrumUnsaturated, fully aromatic system
This compoundPhenanthrene-like fluorescence spectrumSaturation in the 8,9,10,11-ring nih.gov
This compoundShift in UV absorption maxima compared to parentAlteration of the aromatic chromophore

This interactive table highlights the key differences in fluorescence spectra used to distinguish the parent compound from its 8,9-diol metabolite.

Fluorescence spectroscopy is widely used in research assays due to its exceptional sensitivity, allowing for the detection of very low concentrations of PAH metabolites. This is particularly important in studies of DNA adduction and metabolic profiling, where the analytes of interest may be present in trace amounts. Methods such as photon-counting spectrophotofluorimetry are employed to examine the spectral properties of hydrocarbon-nucleoside adducts derived from metabolites of benz(a)anthracene. nih.gov The inherent fluorescence of these compounds allows for their detection following separation by techniques like high-pressure liquid chromatography (HPLC), creating a powerful analytical combination for studying the metabolic fate of benz(a)anthracene.

Radioisotopic Labeling and Detection (e.g., ³²P-Postlabeling)

Radioisotopic labeling techniques provide unparalleled sensitivity for quantifying DNA adducts, which are formed when reactive metabolites like diol epoxides (derived from dihydrodiols) covalently bind to DNA.

The ³²P-postlabeling assay is a primary method for detecting and quantifying DNA adducts formed from compounds like benz(a)anthracene. nih.gov The technique involves several steps:

Isolation of DNA from cells or tissues exposed to the parent compound.

Enzymatic digestion of the DNA to individual deoxynucleoside 3'-monophosphates.

Transfer of a radioactive ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl terminus of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.

Separation of the resulting ³²P-labeled adducts from normal nucleotides, typically using thin-layer chromatography (TLC) or HPLC. nih.gov

Detection and quantification of the radioactive adducts.

This assay is sensitive enough to detect as few as one adduct in 10⁷ to 10⁹ normal nucleotides. nih.gov Research using ³²P-postlabeling has been instrumental in studying the formation and persistence of DNA adducts from benz(a)anthracene derivatives in various tissues. nih.gov For instance, studies have identified deoxyguanosine and deoxyadenosine (B7792050) adducts formed from the anti- and syn-bay-region diol-epoxides that arise from further metabolism of dihydrodiols. nih.gov The sensitivity of the assay can be enhanced 20- to 100-fold by using a limiting amount of carrier-free [γ-³²P]ATP, which preferentially labels the adducts over the more abundant normal nucleotides. nih.gov

Detection and Quantification of DNA Adducts

The formation of covalent bonds between reactive metabolites of chemical carcinogens and DNA, known as DNA adducts, is a critical event in the initiation of cancer. The detection and quantification of DNA adducts derived from this compound are paramount for assessing the genotoxic potential of its parent compound, benz(a)anthracene. Several highly sensitive analytical methods are employed for this purpose.

One of the most established techniques for detecting a wide range of aromatic DNA adducts is the ³²P-postlabeling assay . This method involves the enzymatic digestion of DNA to 3'-deoxynucleoside monophosphates, followed by the transfer of a radiolabel (³²P) from [γ-³²P]ATP by T4 polynucleotide kinase. The resulting radiolabeled adducted nucleotides are then separated, typically by thin-layer chromatography (TLC), and quantified. This technique is renowned for its exceptional sensitivity, capable of detecting as few as one adduct in 10⁷ to 10⁸ nucleotides from a very small amount of DNA (1-10 µg). For instance, in studies of related polycyclic aromatic hydrocarbons (PAHs), ³²P-postlabeling has been instrumental in analyzing the complex patterns of DNA adducts formed in various tissues. A study on dibenz[a,h]anthracene, a related PAH, utilized ³²P-postlabeling to create an "adduct map" from mouse skin DNA, revealing one major and several minor adduct spots after topical application. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems is another cornerstone in the analysis of DNA adducts. When combined with tandem mass spectrometry (HPLC-MS/MS) , it provides not only quantification but also structural elucidation of the adducts. This is particularly important for distinguishing between different stereoisomers of the diol epoxide that may be formed from this compound and react with DNA. The high reactivity of diol epoxides of some PAHs with DNA, leading to the formation of multiple deoxyguanosine and deoxyadenosine adducts, has been characterized using such methods. nih.gov The major adducts are often a result of the trans addition of the exocyclic amino group of purine (B94841) bases to the diol epoxide. nih.gov

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often cost-effective approach for the detection and quantification of specific DNA adducts. These assays rely on antibodies that can recognize and bind to specific adduct structures. Polyclonal or monoclonal antibodies can be raised against DNA modified with a particular carcinogen. For example, antibodies raised against benzo[a]pyrene (B130552) diol-epoxide (BPDE)-DNA adducts have been shown to cross-react with DNA adducted with the diol-epoxides of other PAHs, including benz[a]anthracene. nih.gov This class-specific recognition is valuable for developing immuno-enrichment procedures, where adducts from a complex mixture can be selectively captured and concentrated before analysis by other methods like ³²P-postlabeling, thereby enhancing detection sensitivity. nih.govresearchgate.net

Table 1: Comparison of Analytical Methods for DNA Adduct Detection

Method Principle Sensitivity Advantages Disadvantages
³²P-Postlabeling Enzymatic radiolabeling of DNA adducts followed by chromatographic separation. 1 adduct in 10⁷-10⁸ nucleotides Extremely high sensitivity; requires very small DNA samples. Does not provide direct structural information; use of radioactivity.
HPLC-MS/MS Chromatographic separation of adducted nucleosides followed by mass spectrometric detection and fragmentation. Variable, can be very high with modern instruments. Provides structural information and accurate quantification; high specificity. Higher equipment cost; may require adduct standards for absolute quantification.
Immunoassays (ELISA) Use of specific antibodies to detect and quantify DNA adducts. Dependent on antibody affinity and specificity. High-throughput; relatively low cost; no radioactivity. Antibody cross-reactivity can be an issue; may not detect all adduct types.

Molecular Biology Techniques in Mechanistic Research (e.g., RT-PCR for Enzyme Expression)

Molecular biology techniques are indispensable for investigating the cellular mechanisms that are triggered by exposure to this compound and its parent compound. These techniques allow researchers to study changes in gene expression that are central to the metabolic activation of benz(a)anthracene and the cellular response to DNA damage.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) , particularly its quantitative version (qRT-PCR), is a powerful tool for measuring the expression levels of specific messenger RNA (mRNA) molecules. youtube.com This allows for the quantification of genes encoding for the enzymes involved in the metabolism of benz(a)anthracene. The metabolic pathway leading to the formation of this compound and its subsequent conversion to a reactive diol epoxide is mediated by Phase I and Phase II metabolizing enzymes.

Key enzymes in this pathway include members of the cytochrome P450 (CYP) superfamily, such as CYP1A1 and CYP1B1, and epoxide hydrolase . The expression of these enzymes can be induced upon exposure to PAHs. For example, studies have shown that exposure of human cell lines to PAHs like benzo[a]pyrene and dibenzo[a,h]anthracene leads to a significant induction of CYP1A1 and CYP1B1 mRNA. nih.gov This induction is often mediated by the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that binds to PAHs and initiates the transcription of target genes. The use of RT-PCR can precisely quantify the fold-change in the expression of these genes following treatment with benz(a)anthracene or its metabolites, providing insights into the cellular machinery being recruited to process the compound.

The general workflow for such an analysis involves isolating total RNA from control and treated cells or tissues, reverse transcribing the RNA into complementary DNA (cDNA), and then using qPCR with specific primers to amplify and quantify the cDNA corresponding to the genes of interest (e.g., CYP1A1, CYP1B1, epoxide hydrolase). The results are typically normalized to a stably expressed housekeeping gene to control for variations in RNA input and reverse transcription efficiency.

Table 2: Illustrative Research Findings from Gene Expression Studies

Gene Technique Finding Implication for this compound Research
CYP1A1 qRT-PCR Significant upregulation in human HepG2 cells after exposure to dibenzo[a,h]anthracene. nih.gov Indicates that the enzymatic machinery for the initial oxidation of benz(a)anthracene is induced, potentially leading to increased formation of diol intermediates like this compound.
CYP1B1 qRT-PCR Upregulation in human T-47D cells after exposure to benzo[a]pyrene. nih.gov Suggests a role for this enzyme in the tissue-specific metabolism of benz(a)anthracene.
Epoxide Hydrolase RT-PCR (Hypothetical) Potential upregulation following benz(a)anthracene exposure. Would indicate an adaptive response to detoxify epoxide intermediates or, in the case of arene oxides, to form dihydrodiols.

Concluding Perspectives in Academic Research

Future Directions in the Study of 8,9-Dihydrobenz(a)anthracene-8,9-diol Bioactivation

The bioactivation of this compound into its ultimate carcinogenic form, the corresponding diol epoxide, represents a critical area for future research. While the general metabolic pathway for polycyclic aromatic hydrocarbons (PAHs) is well-established, a more nuanced understanding of the specific enzymes and stereochemical processes involved in the bioactivation of this particular diol is necessary.

Future investigations should focus on identifying the specific cytochrome P450 (CYP) isozymes responsible for the epoxidation of this compound. While CYP1A1 and CYP1B1 are known to be involved in the metabolism of the parent compound, benz(a)anthracene (B33201), their specific roles and efficiencies in converting the 8,9-diol to its reactive epoxide are not fully elucidated. nih.gov Research into the expression and activity of these enzymes in various human tissues will be crucial for understanding tissue-specific susceptibility to the carcinogenic effects of benz(a)anthracene.

Furthermore, the stereochemistry of the diol and the resulting diol epoxide is a key determinant of carcinogenic potential. Studies have shown that different stereoisomers of diol epoxides exhibit vastly different tumorigenic activities. nih.gov Therefore, future research must prioritize the stereoselective analysis of the epoxidation of this compound to determine which diastereomers are formed and which are most reactive towards DNA. Advanced analytical techniques, such as chiral chromatography and mass spectrometry, will be instrumental in these investigations.

Computational modeling and in silico studies also present a promising avenue for future research. These methods can predict the substrate specificity of various CYP isozymes for this compound and model the reactivity of the resulting diol epoxide stereoisomers with DNA. Such computational approaches can guide and refine in vitro and in vivo experiments, leading to a more efficient and targeted research strategy.

Unresolved Questions in its Mechanisms of Action

While the formation of DNA adducts by the diol epoxide of this compound is a recognized mechanism of its carcinogenicity, several questions regarding its complete mechanism of action remain unanswered.

A significant unresolved question is the potential for non-genotoxic mechanisms to contribute to its carcinogenicity. nih.gov It is increasingly recognized that carcinogens can exert their effects through various pathways beyond direct DNA damage, including the modulation of cellular signaling pathways, receptor-mediated effects, and the induction of chronic inflammation. nih.gov Future studies should explore whether this compound or its metabolites can interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), or perturb signaling cascades involved in cell proliferation, apoptosis, and differentiation.

Moreover, the DNA repair processes that recognize and remove the specific adducts formed by the 8,9-diol epoxide are not fully characterized. Understanding the efficiency and fidelity of these repair mechanisms is crucial for determining the ultimate mutagenic and carcinogenic outcome of exposure. Research into the interplay between adduct formation and DNA repair will provide a more complete picture of the genotoxic potential of this metabolite.

Broader Implications for Environmental Carcinogenesis Research

The study of this compound has broader implications for the field of environmental carcinogenesis. As a metabolite of the widespread environmental pollutant benz(a)anthracene, understanding its bioactivation and mechanism of action is essential for assessing the human health risks associated with exposure to PAHs. epa.gov

One of the key implications is the development of more accurate biomarkers of exposure and effect. nih.gov Identifying and quantifying specific metabolites like this compound and its corresponding DNA adducts in human samples could provide more reliable measures of individual exposure and susceptibility to PAH-induced cancers. nih.gov This would be a significant advancement over current methods that often rely on measuring the parent PAH or less specific metabolites.

Furthermore, research on this specific diol contributes to a better understanding of the complex mixtures of PAHs found in the environment. Humans are rarely exposed to a single PAH, but rather to a complex cocktail of these compounds. By elucidating the metabolic pathways and toxicological profiles of individual metabolites like this compound, we can begin to understand the potential for additive, synergistic, or antagonistic effects within these mixtures.

Finally, a deeper understanding of the carcinogenic process initiated by this compound can inform the development of chemopreventive strategies. By identifying the key enzymes involved in its bioactivation, it may be possible to develop inhibitors that can block the formation of the ultimate carcinogenic diol epoxide. Such interventions could have significant public health benefits in reducing the burden of cancers associated with environmental PAH exposure.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8,9-dihydrobenz(a)anthracene-8,9-diol, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via enzymatic or chemical hydrolysis of benz[a]anthracene 8,9-oxide using rat liver microsomes or reconstituted cytochrome P-448 systems. For example, rat liver homogenates metabolize benz[a]anthracene 8,9-oxide to yield the dihydrodiol . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (>99% purity) and nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., trans-dihydrodiol configuration) .

Q. How is this compound identified in metabolic studies of polycyclic aromatic hydrocarbons (PAHs)?

  • Methodological Answer : In rat liver microsomal assays, the diol is identified as a major metabolite of benz[a]anthracene alongside other dihydrodiols (e.g., 3,4-diol, 5,6-diol). Separation techniques like reverse-phase HPLC and gas chromatography-mass spectrometry (GC-MS) are used, with retention times and fragmentation patterns compared to synthetic standards .

Q. What are the key metabolic pathways involving this dihydrodiol, and how do they differ from bay-region diol epoxides?

  • Methodological Answer : Unlike bay-region diol epoxides (e.g., benz[a]anthracene-3,4-diol-1,2-oxide), which are potent carcinogens, the 8,9-dihydrodiol forms non-bay-region epoxides (e.g., anti-benz[a]anthracene-8,9-diol-10,11-oxide) via cytochrome P-450-mediated oxidation. These non-bay-region epoxides exhibit lower mutagenic activity in mammalian cell assays (e.g., hamster embryo cells) and fail to initiate tumors in mouse skin models .

Advanced Research Questions

Q. How do DNA adducts formed by 8,9-dihydrodiol-derived epoxides contribute to genotoxicity?

  • Methodological Answer : Anti-benz[a]anthracene-8,9-diol-10,11-oxide reacts with guanine residues in DNA, forming adducts such as anti-benz[a]anthracene-8,9-diol-10,11-oxide-deoxyguanosine. These adducts are characterized using 1H^{1}\text{H}-NMR and stability assays (e.g., hydrolysis in 1M KOH). While these adducts are detected in vitro (e.g., calf thymus DNA), their contribution to carcinogenicity is minimal compared to bay-region adducts .

Q. What experimental models are used to study the stereochemical effects of 8,9-dihydrodiol metabolites?

  • Methodological Answer : Stereochemical specificity is assessed using induced rat liver microsomes (e.g., 3-methylcholanthrene-induced) to generate enantiomeric diol epoxides. For example, (–)-benz[a]anthracene-3R,4R-diol is a predominant stereoisomer in induced systems, whereas 8,9-dihydrodiols show mixed stereochemistry. Chiral chromatography and circular dichroism (CD) spectroscopy are employed to resolve enantiomers .

Q. How do conflicting data on the mutagenicity of 8,9-dihydrodiol-derived epoxides inform risk assessment?

  • Methodological Answer : While 8,9-dihydrodiol-derived epoxides are mutagenic in Salmonella typhimurium TA100 with metabolic activation (Aroclor 1254-induced S9), they show negligible activity in mammalian cell lines (e.g., human B lymphoblastoid cells) . Contradictions arise from differences in metabolic activation systems (e.g., liver microsomes vs. skin explants) and DNA repair efficiencies. Researchers must standardize metabolic activation protocols (e.g., enzyme cofactors, NADPH regeneration) to resolve discrepancies .

Q. What advanced analytical techniques are used to quantify 8,9-dihydrodiol in environmental or biological matrices?

  • Methodological Answer : Isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., 8,9-dihydrodiol-d8_8) provides high sensitivity for trace analysis. For example, environmental samples are spiked with 13C^{13}\text{C}-labeled analogs, extracted via solid-phase extraction (SPE), and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.